molecular formula C8H7Br B8741857 2-Bromobicyclo[4.2.0]octa-1,3,5-triene

2-Bromobicyclo[4.2.0]octa-1,3,5-triene

Cat. No.: B8741857
M. Wt: 183.04 g/mol
InChI Key: QXYMGOJETAWACL-UHFFFAOYSA-N
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Description

7-Bromobicyclo[4.2.0]octa-1,3,5-triene (CAS 21120-91-2) is a brominated derivative of bicyclo[4.2.0]octa-1,3,5-triene, a strained aromatic system with a fused bicyclic structure. It is also referred to as 1-bromobenzocyclobutene in some literature . The compound has the molecular formula C₈H₅Br and is widely utilized as a building block in organic synthesis, particularly for polymers and functionalized aromatic systems. Its strained ring system and bromine substituent enable unique reactivity in cross-coupling reactions and polymerization processes .

Properties

Molecular Formula

C8H7Br

Molecular Weight

183.04 g/mol

IUPAC Name

2-bromobicyclo[4.2.0]octa-1(6),2,4-triene

InChI

InChI=1S/C8H7Br/c9-8-3-1-2-6-4-5-7(6)8/h1-3H,4-5H2

InChI Key

QXYMGOJETAWACL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C1C=CC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Derivatives

Table 1: Key Brominated Bicyclo[4.2.0]octa-1,3,5-triene Derivatives
Compound Name CAS No. Molecular Formula Molecular Weight Purity Physical State Key Applications
7-Bromobicyclo[4.2.0]octa-1,3,5-triene 21120-91-2 C₈H₅Br 183.01 g/mol ≥97% Liquid Polymer precursors
3-Bromobicyclo[4.2.0]octa-1,3,5-triene 1073-39-8 C₈H₇Br 183.05 g/mol 97% Liquid Cross-coupling reactions
2,5-Dibromobicyclo[4.2.0]octa-1,3,5-triene 145708-71-0 C₈H₄Br₂ 263.94 g/mol N/A Solid/Liquid Multi-functional intermediates
Key Observations:

Substituent Position and Reactivity :

  • The 7-bromo derivative (C₈H₅Br) has fewer hydrogens than the 3-bromo isomer (C₈H₇Br), indicating differences in ring strain and substitution patterns. The 7-position is a bridgehead, leading to enhanced steric hindrance and reduced nucleophilic substitution rates compared to the 3-position .
  • The 2,5-dibromo derivative introduces dual reactive sites, enabling sequential functionalization for complex architectures .

Thermal Stability :

  • 7-Bromobicyclo[4.2.0]octa-1,3,5-triene exhibits higher thermal stability (decomposition >250°C) due to its strained but rigid structure, making it suitable for high-temperature polymer applications .
  • In contrast, 3-bromo derivatives are more reactive in thermal cycloadditions, as the substituent position allows easier access to transition states .

Synthetic Utility :

  • 7-Bromo derivatives are precursors to polyetherimides (e.g., in ), where bromine acts as a leaving group for nucleophilic aromatic substitution .
  • 3-Bromo derivatives are employed in Suzuki-Miyaura couplings due to their compatibility with palladium catalysts .

Non-Brominated Analogues and Functionalized Derivatives

Table 2: Functionalized Bicyclo[4.2.0]octa-1,3,5-triene Derivatives
Compound Name CAS No. Functional Group Key Properties
Bicyclo[4.2.0]octa-1,3,5-triene 694-87-1 None Parent compound; high ring strain
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol 35447-99-5 -OH Hydroxyl group enables hydrogen bonding
Benzocyclobutene-4-boronic acid 195730-31-5 -B(OH)₂ Suzuki coupling partner
Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid 875-94-5 -COOH Acid functionality for bioconjugation
Key Insights:
  • Hydroxyl and Boronic Acid Derivatives : These expand utility in bioconjugation and materials science. For example, the boronic acid derivative participates in Suzuki reactions to form carbon-carbon bonds .
  • Carboxylic Acid Derivatives: Used in synthesizing thermally stable polyimides, as demonstrated in , where such monomers enhance glass transition temperatures (Tg > 300°C) .

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